Tert-butyl 2-acetylmorpholine-4-carboxylate

Medicinal Chemistry Organic Synthesis Building Block

Tert-butyl 2-acetylmorpholine-4-carboxylate (CAS 1228600-46-1) is a synthetic organic compound belonging to the class of morpholine derivatives. It features a morpholine ring with a tert-butyloxycarbonyl (Boc) protecting group at the 4-position and an acetyl group at the 2-position.

Molecular Formula C11H19NO4
Molecular Weight 229.27 g/mol
CAS No. 1228600-46-1
Cat. No. B1377256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-acetylmorpholine-4-carboxylate
CAS1228600-46-1
Molecular FormulaC11H19NO4
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESCC(=O)C1CN(CCO1)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3
InChIKeyLJUFWUIUVLJYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-acetylmorpholine-4-carboxylate (CAS 1228600-46-1): Sourcing Specifications for a Protected Morpholine Building Block


Tert-butyl 2-acetylmorpholine-4-carboxylate (CAS 1228600-46-1) is a synthetic organic compound belonging to the class of morpholine derivatives. It features a morpholine ring with a tert-butyloxycarbonyl (Boc) protecting group at the 4-position and an acetyl group at the 2-position . This compound is a heterocyclic building block with a molecular formula of C11H19NO4 and a molecular weight of 229.27 g/mol [1]. It is typically supplied as a colorless to pale yellow viscous liquid with moderate solubility in polar organic solvents and is recommended for storage at 2–8 °C .

Building block type Protected morpholine with orthogonal Boc/acetyl groups
Synthetic utility Enables selective deprotection in multi-step routes
Format & handling Supplied as liquid; compatible with polar organic solvents

Procurement Risks for Tert-butyl 2-acetylmorpholine-4-carboxylate: Why Direct Substitution is Unsupported by Data


A search of the primary research literature, including patents and authoritative databases, has not yielded any peer-reviewed studies that quantitatively compare tert-butyl 2-acetylmorpholine-4-carboxylate (CAS 1228600-46-1) to its closest analogs or alternatives. Without such direct, comparative data, any claim of functional superiority or unique performance in a specific assay is unsupported. The primary procurement differentiators for this compound are limited to its defined chemical identity and supplier-reported purity specifications .

No published head-to-head performance data versus closest analogs; interchangeability unsupported

Supplier-reported purity (95–98%) may differ between vendors; direct substitution requires purity verification

Structural analogs may exhibit different reactivity or deprotection kinetics; route-specific validation needed

Evidence-Based Evaluation of Tert-butyl 2-acetylmorpholine-4-carboxylate (CAS 1228600-46-1): Lack of Peer-Reviewed Comparative Data


Comparative Literature Gap: No Quantitative Performance Data Versus Closest Analogs

A systematic search of the scientific literature (PubMed, patents, and chemical databases) was conducted to identify studies providing a quantitative, comparative assessment of tert-butyl 2-acetylmorpholine-4-carboxylate against its closest structural analogs. The search returned no direct, head-to-head studies that measured and reported performance metrics such as reaction yields, biological activity, or stability under identical, controlled conditions. The absence of such data precludes a quantitative, evidence-based differentiation at this time .

Comparative literature gap
Data to verify
0 direct head-to-head comparative studies identified
Selection rests on defined structure, not performance data
Literature search April 2026
Medicinal Chemistry Organic Synthesis Building Block

Purity as a Baseline Procurement Metric for Tert-butyl 2-acetylmorpholine-4-carboxylate

Across multiple commercial suppliers, the reported purity for tert-butyl 2-acetylmorpholine-4-carboxylate (CAS 1228600-46-1) ranges from 95% to 98% . This is a standard range for a research-grade chemical building block. The primary source of quantitative differentiation is the vendor-specific purity specification, not an inherent property of the compound relative to its analogs .

Supplier-reported purity
Class-level inference
95% – 98%
Standard range for research-grade building block
Vendor-specific datasheets; not a unique advantage
Quality Control Sourcing Chemical Synthesis

Procurement-Driven Application Scenarios for Tert-butyl 2-acetylmorpholine-4-carboxylate (CAS 1228600-46-1)


Use as a Defined Building Block in Medicinal Chemistry Synthesis

Based on its chemical structure, tert-butyl 2-acetylmorpholine-4-carboxylate serves as a protected morpholine building block. The Boc group at the 4-position and the acetyl group at the 2-position offer a specific pattern of orthogonal protection for use in multi-step organic syntheses . This makes the compound a candidate for preparing morpholine-containing pharmaceuticals, where the morpholine ring is a known scaffold in β-blockers and CNS-active compounds . The primary procurement decision rests on the need for this precise substitution pattern in a synthetic route, rather than any demonstrated performance superiority.

Sourcing for Agrochemical Intermediate Development

The morpholine core is a recognized pharmacophore in the agrochemical industry. As a protected, functionalized morpholine, tert-butyl 2-acetylmorpholine-4-carboxylate can be considered as an intermediate in the preparation of agrochemical candidates . However, there is no published quantitative data to support its selection over other similar morpholine building blocks for this purpose; the choice is driven by the specific retrosynthetic analysis of a target molecule.

Component in Peptide Mimetic and Amide/Urea Linkage Design

The compound's functional groups are suited for forming amide and urea linkages, making it a potential component in peptide mimetic design . The acetyl group provides a ketone moiety that can be further functionalized, while the Boc-protected nitrogen can be deprotected to yield a free amine for subsequent coupling reactions . The decision to procure this specific CAS-numbered compound would be based on its compatibility with a planned reaction sequence, not on comparative performance data.

Application
Selection Property
Validation Focus
Medicinal chemistry synthesis
Orthogonal Boc/acetyl protection pattern
Deprotection compatibility and coupling efficiency in target route
Agrochemical intermediate development
Morpholine core as recognized pharmacophore
Retrosynthetic fit; compare reactivity with alternative protected morpholines
Peptide mimetic & linkage design
Acetyl ketone and Boc-amine for amide/urea formation
Functional group tolerance in planned reaction sequence

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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